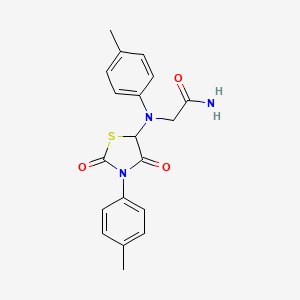

![molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9](/img/structure/B2704551.png)

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine

Overview

Description

Scientific Research Applications

Synthetic Routes and Polymer Development

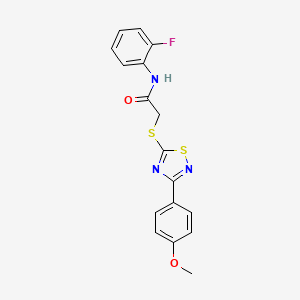

The compound (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine serves as a foundational monomer in the synthesis of specialized polyimides and poly(amine-imide)s. Researchers have explored its utility in creating materials with distinct thermal, mechanical, and optical properties suitable for high-performance applications. For instance, Morikawa, Miyata, and Nishimura (2012) synthesized polyimides using diamines derived from 4-fluoro-3-phenyl nitrobenzene, highlighting their amorphous nature and thermal resilience, with glass transition temperatures ranging between 221–271°C (Morikawa, Miyata, & Nishimura, 2012). Similarly, Cheng et al. (2005) developed aromatic poly(amine-imide)s bearing pendent triphenylamine groups, showcasing their solubility in organic solvents and thermal stability, with glass transition temperatures up to 352 °C (Cheng, Hsiao, Su, & Liou, 2005).

Electrochemical and Surface Properties

Singh and Quraishi (2016) investigated Schiff's bases derived from (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine as corrosion inhibitors for mild steel in acidic environments. Their findings revealed significant corrosion inhibition efficiency, suggesting the potential industrial applications of these compounds in protective coatings (Singh & Quraishi, 2016).

Solubility and Dielectric Properties

Yang and Hsiao (2004) focused on fluorinated polyimides derived from diamines related to (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine, emphasizing the materials' enhanced solubility and lower dielectric constants, critical for electronic applications (Yang & Hsiao, 2004).

Future Directions

properties

IUPAC Name |

4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMCXJVXOSWHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

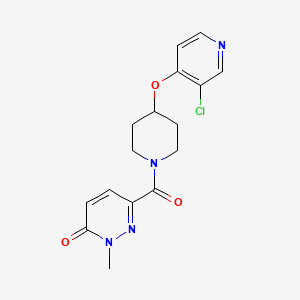

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)

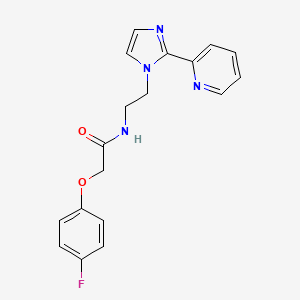

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

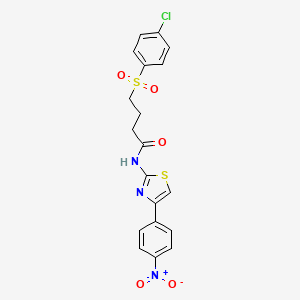

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)